5-[(6-Sulfonaphthalen-1-yl)methyl]naphthalene-2-sulfonic acid

Disperse dye processing Wet grinding Particle size distribution

5-[(6-Sulfonaphthalen-1-yl)methyl]naphthalene-2-sulfonic acid (CAS 9084-06-4), commercially supplied as its disodium salt and commonly referred to as Dispersant MF or sodium poly[(naphthaleneformaldehyde)sulfonate], is the dimeric repeating unit of methylnaphthalene sulfonate formaldehyde condensate polymers. This anionic surfactant class is distinguished from unsubstituted naphthalene sulfonate condensates (e.g., Dispersant NNO) by the presence of a methyl substituent on the naphthalene ring, derived from 2-methylnaphthalene feedstock.

Molecular Formula (C10H8O3S.CH2O)x.xNa
Molecular Weight 428.5 g/mol
CAS No. 9084-06-4
Cat. No. B213246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(6-Sulfonaphthalen-1-yl)methyl]naphthalene-2-sulfonic acid
CAS9084-06-4
SynonymsDaxad 11G, NAXAF HSP(TM)
Molecular Formula(C10H8O3S.CH2O)x.xNa
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)CC3=CC=CC4=C3C=CC(=C4)S(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C21H16O6S2/c22-28(23,24)18-7-9-20-14(3-1-5-16(20)12-18)11-15-4-2-6-17-13-19(29(25,26)27)8-10-21(15)17/h1-10,12-13H,11H2,(H,22,23,24)(H,25,26,27)
InChIKeyXQFKOAKYKWUBKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(6-Sulfonaphthalen-1-yl)methyl]naphthalene-2-sulfonic acid (CAS 9084-06-4) — Core Structural Unit of Dispersant MF and Naphthalene Sulfonate Formaldehyde Condensates


5-[(6-Sulfonaphthalen-1-yl)methyl]naphthalene-2-sulfonic acid (CAS 9084-06-4), commercially supplied as its disodium salt and commonly referred to as Dispersant MF or sodium poly[(naphthaleneformaldehyde)sulfonate], is the dimeric repeating unit of methylnaphthalene sulfonate formaldehyde condensate polymers [1]. This anionic surfactant class is distinguished from unsubstituted naphthalene sulfonate condensates (e.g., Dispersant NNO) by the presence of a methyl substituent on the naphthalene ring, derived from 2-methylnaphthalene feedstock [1]. The compound exhibits water solubility, resistance to acid, alkali, and hard water, and thermal stability, with commercial specifications including dispersive force ≥95% (standard product), 1% aqueous solution pH 7–9, and sodium sulfate content ≤5% in refined grades [2]. It is industrially deployed as a dispersant for vat and disperse dyes, an early-strength water-reducing admixture in concrete, and a stabilizer in rubber latex and leather tanning [1].

Why Dispersant NNO or Generic Naphthalene Sulfonate Condensates Cannot Substitute CAS 9084-06-4 Without Performance Loss


Although Dispersant MF (CAS 9084-06-4) and Dispersant NNO (CAS 36290-04-7) both belong to the naphthalene sulfonate formaldehyde condensate (NSF) family, their structural divergence—a methyl substituent on the naphthalene ring in MF versus unsubstituted naphthalene in NNO—produces quantifiably different physicochemical properties that preclude simple interchange [1]. The methyl group raises the calculated octanol–water partition coefficient (ClogP) from 2.613 (NNO) to 3.611 (MF), a 38% increase in lipophilicity that inverts the dispersant's effect on dye solubility in non-aqueous media [1]. In wet grinding of disperse dyes, MF yields a mean particle size of 150.0 nm versus 161.1 nm for NNO after equivalent milling time, demonstrating 6.9% finer particle size reduction [2]. Furthermore, commercial MF grades typically specify sodium sulfate content ≤5%, whereas NNO grades routinely contain up to 18% sodium sulfate, directly affecting active dispersant loading per unit mass [1][3]. These measurable differences—in hydrophobicity, grinding efficiency, and active content—mean that substituting NNO for MF without reformulation can alter dye exhaustion kinetics, color yield, and concrete workability.

Quantitative Differentiation Evidence: CAS 9084-06-4 (Dispersant MF) Against Key Comparators


Particle Size Reduction in Dye Grinding: MF Achieves 150.0 nm vs. NNO 161.1 nm After 6-Hour Wet Milling

In a controlled wet grinding study of fluorescent disperse yellow dye, dispersant MF produced a mean particle size of 150.0 nm with a polydispersity index (PDI) of 0.307 after 6 hours of milling, compared to 161.1 nm (PDI 0.327) for dispersant NNO under identical conditions [1]. This represents a 6.9% reduction in mean particle diameter and improved size uniformity. A third comparator, dispersant CNF, achieved 136.0 nm (PDI 0.270), positioning MF between NNO and CNF in grinding efficiency [1][2].

Disperse dye processing Wet grinding Particle size distribution

Hydrophobicity (ClogP) Differentiation: MF ClogP 3.611 vs. NNO 2.613 Governs Solvent-System-Specific Dye Solubility and Exhaustion

The calculated octanol–water partition coefficients (ClogP) for dispersants NNO and MF are 2.613 and 3.611, respectively—a difference of +0.998 units, representing a 38% increase in lipophilicity for MF [1]. This structural consequence of the methyl substituent on the naphthalene ring directly controls dye solubility behavior in non-aqueous dyeing media. In silicone solvent, increasing the dosage of dispersant NNO decreases dye solubility (favoring higher dye exhaustion onto polyester), whereas increasing dispersant MF dosage increases dye solubility (retaining more dye in the solvent phase and reducing exhaustion) [1]. At 1.2% o.w.f. dosage, NNO raised dye exhaustion to 94.18% (K/S 14.73), while MF reduced exhaustion to 82.61% (K/S 14.01) relative to the no-dispersant baseline of 90.73% [1].

Non-aqueous dyeing Partition coefficient Disperse dye solubility

Sodium Sulfate Content: MF Low-Salt Grades ≤5% vs. NNO Typical ≤18%—Higher Active Dispersant Loading Per Unit Mass

Commercial Dispersant MF grades routinely specify sodium sulfate (Na₂SO₄) content ≤5% [1][2], with high-purity variants achieving ≤3% [3]. In contrast, standard Dispersant NNO grades permit sodium sulfate content up to 18% [3][4]. This 3.6× difference in permissible inert salt content directly translates to a higher effective dispersant loading per unit mass of MF product. The low-sodium-sulfate MF-C grade (specification: Na₂SO₄ ≤5%) further achieves quinoline content ≤300 mg/kg, compared to standard MF grades that may carry higher quinoline residues from coal-tar-derived methylnaphthalene feedstock [5].

Dispersant purity Sodium sulfate impurity Active content

Water Reduction Capability in Concrete: MF-Based NSF Delivers 15–25% Water Reduction vs. Lignosulfonate Plasticizers at 5–12%

As a naphthalene sulfonate formaldehyde (NSF) condensate, Dispersant MF functions as a high-range water-reducing admixture (HRWRA) meeting ASTM C494 Type F performance criteria [1]. It enables 15–25% reduction in mixing water while maintaining workability [1][2], with ultimate 28-day compressive strength gains of 20–26% over untreated reference concrete [2]. In contrast, lignosulfonate-based plasticizers (the predominant bio-derived alternative) achieve only 5–12% water reduction and can retard setting times [3]. Polycarboxylate ether (PCE) superplasticizers offer higher water reduction (25–40%) but at significantly greater cost and with higher sensitivity to cement chemistry variations and clay contamination [4].

Concrete superplasticizer Water-cement ratio Compressive strength

Quinoline Content Control: Low-Quinoline MF Grades Achieve 245 ppm vs. Uncontrolled Coal-Tar-Derived MF with Potentially Higher Residual Quinoline

A patented production method (CN112375019A) using ethylene tar as an alternative to traditional coal-tar feedstock yields an environmentally friendly low-quinoline MF dispersant with quinoline content of 245 ppm and sodium sulfate content of 4.79% in the finished product [1]. This compares to standard coal-tar-derived MF dispersants where quinoline content is typically unspecified but can be substantially higher due to the intrinsic quinoline content (up to 5.64%) of coal-tar distillate fractions used as raw material [1]. The patent further enables production of MF with quinoline ≤300 ppm as a specification-controlled parameter [1]. An earlier patent (CN102114396A) describes a completely non-quinoline MF dispersant produced from purified α- and β-methylnaphthalene fractions [2].

Quinoline impurity Eco-sensitive formulation Dye dispersant purity

Procurement-Guiding Application Scenarios for 5-[(6-Sulfonaphthalen-1-yl)methyl]naphthalene-2-sulfonic acid (CAS 9084-06-4 / Dispersant MF)


High-Temperature Disperse and Vat Dye Grinding: Where Sub-155 nm Particle Size and Thermal Stability at 130°C Are Critical

When formulating disperse or vat dye powders requiring mean particle sizes below 155 nm for ink-jet or pad-dyeing applications, Dispersant MF (CAS 9084-06-4) should be selected over Dispersant NNO based on its demonstrated 6.9% finer grinding outcome (150.0 nm vs. 161.1 nm after 6 h milling) and narrower particle size distribution (PDI 0.307 vs. 0.327) [5]. MF additionally maintains dispersion stability grade 4–5 at 130°C, making it suitable for high-temperature dyeing processes (polyester dyeing at 130–140°C) where thermal degradation of the dispersant would otherwise cause dye agglomeration and uneven coloration [7]. For ultra-fine grinding below 140 nm, dispersant CNF should be evaluated; however, MF provides the preferred balance of grinding performance and thermal stability at lower cost than CNF.

Early-Strength Concrete and Precast Operations: 15–25% Water Reduction at Moderate Cost Between Lignosulfonate and PCE Tiers

For ready-mix concrete, precast elements, and oil-well cement slurries requiring 15–25% water reduction to achieve low water/cement ratios and accelerated early strength development, MF-based NSF superplasticizer (CAS 9084-06-4) provides 2–3× the water-reducing efficiency of lignosulfonate plasticizers at a fraction of the cost premium of PCE superplasticizers [5][7]. Dosed at 0.5–2.0% by weight of cement, MF reduces the w/c ratio sufficiently to increase 28-day compressive strength by 20–26% over untreated concrete, while its compatibility with diverse cement types (unlike PCE, which can be sensitive to clay content and cement alkalinity) reduces formulation risk [5]. This scenario is particularly advantageous for infrastructure projects where PCE cost is prohibitive but lignosulfonate performance is inadequate.

Textile Formulations Requiring Eco-Certification: Specifying Low-Quinoline MF Grades (≤300 ppm) for Skin-Contact and Oeko-Tex-Compliant Products

When procuring MF dispersant for textile dye formulations destined for Oeko-Tex Standard 100 certification,婴幼儿服装 (infant apparel), or other skin-contact applications with stringent impurity limits, specification-grade low-quinoline MF (quinoline ≤300 ppm, achievable at 245 ppm per CN112375019A) must be explicitly required in procurement documentation [5]. Standard coal-tar-derived MF grades carry uncontrolled quinoline residues that may exceed regulatory thresholds. The non-quinoline MF variant (CN102114396A), produced from purified methylnaphthalene fractions, offers a completely quinoline-free option for the most demanding eco-label requirements [7]. This purity differentiation is not achievable with generic NNO or commodity MF grades and constitutes a verifiable procurement specification criterion.

Solvent-Based Ink and Coating Formulations: Leveraging MF's Higher Lipophilicity (ClogP 3.611) for Enhanced Organic-Phase Compatibility

For solvent-based ink-jet inks, organic pigment dispersions, and non-aqueous coating systems where dispersant solubility in the continuous organic phase is essential, MF's ClogP of 3.611 (38% more lipophilic than NNO at ClogP 2.613) provides measurably higher compatibility with organic solvents [5]. This higher lipophilicity, conferred by the methyl substituent on the naphthalene ring, increases the intermolecular interaction between dispersant and dye/pigment in organic media, promoting solubilization and preventing particle aggregation. In silicone waterless dyeing, however, this same property reduces dye exhaustion onto polyester (82.61% vs. 94.18% for NNO at 1.2% dosage) [5], so the choice between MF and NNO in non-aqueous systems must be guided by whether the process objective is enhanced dye solubility (choose MF) or maximized dye exhaustion onto the substrate (choose NNO).

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